RHODOTORULIC ACID

Beschreibung

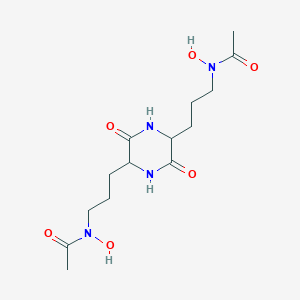

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

18928-00-2 |

|---|---|

Molekularformel |

C14H24N4O6 |

Molekulargewicht |

344.36 g/mol |

IUPAC-Name |

N-[3-[(2S,5S)-5-[3-[acetyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]-N-hydroxyacetamide |

InChI |

InChI=1S/C14H24N4O6/c1-9(19)17(23)7-3-5-11-13(21)16-12(14(22)15-11)6-4-8-18(24)10(2)20/h11-12,23-24H,3-8H2,1-2H3,(H,15,22)(H,16,21)/t11-,12-/m0/s1 |

InChI-Schlüssel |

PUWVNTVQJFSBDH-RYUDHWBXSA-N |

SMILES |

CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)O)O |

Isomerische SMILES |

CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C(=O)C)O)O |

Kanonische SMILES |

CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)O)O |

Andere CAS-Nummern |

18928-00-2 |

Physikalische Beschreibung |

Solid; [Sigma-Aldrich MSDS] |

Synonyme |

chromic rhodotorulic acid cyclo-di(alpha-N-acetyl-alpha-hydroxy-L-ornithine) rhodotorulic acid rhodotorulic acid, Fe(3+) salt, (1S-cis)-isome |

Herkunft des Produkts |

United States |

Biosynthesis and Genetic Basis of Rhodotorulic Acid Production

Precursor Metabolism and Enzymatic Steps

The assembly of rhodotorulic acid is a stepwise process that begins with the modification of L-ornithine, a non-proteinogenic amino acid. This initial phase is crucial for preparing the building blocks for the final cyclization.

L-ornithine serves as the fundamental building block for the biosynthesis of this compound. It is a key intermediate in the urea (B33335) cycle and is derived from L-glutamate. The availability of L-ornithine is a critical factor influencing the yield of this compound production in microorganisms.

The first committed step in the biosynthesis of this compound is the hydroxylation of the δ-amino group (N5) of L-ornithine to produce N5-hydroxy-L-ornithine. This reaction is catalyzed by a specific enzyme, L-ornithine N5-oxygenase, which belongs to the family of flavin-dependent monooxygenases. nih.govwikipedia.org This enzymatic step is essential as the resulting hydroxamate group is critical for the iron-chelating capability of the final siderophore. The activity of L-ornithine N5-oxygenase is often a regulated step in the pathway, being induced under iron-limiting conditions.

Following hydroxylation, the N5-hydroxy-L-ornithine molecule undergoes acylation. In the case of this compound, this involves the addition of an acetyl group to the newly formed hydroxylamino group, resulting in the formation of N5-acetyl-N5-hydroxy-L-ornithine. This acetylation is catalyzed by an N5-hydroxyornithine acetyltransferase, which utilizes acetyl-CoA as the acetyl group donor. researchgate.net This acylation step is crucial for the subsequent recognition and activation by the non-ribosomal peptide synthetase.

The final step in the biosynthesis of this compound is the condensation of two molecules of N5-acetyl-N5-hydroxy-L-ornithine. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS). The NRPS activates the two precursor molecules and then catalyzes the formation of two peptide bonds, resulting in a cyclic dipeptide structure. This cyclization is a key feature of many microbial peptides and is efficiently carried out by the NRPS machinery. researchgate.net

Biosynthetic Gene Clusters and Enzymes

The enzymes responsible for the biosynthesis of this compound are encoded by a set of genes typically organized in a biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been as extensively characterized as those for other siderophores, the key enzymatic components have been identified. nih.gov

The synthesis of this compound is a classic example of an NRPS-dependent pathway. NRPSs are large, modular enzymes that act as assembly lines for the production of a wide range of microbial peptides. rug.nl Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain.

A typical NRPS module is composed of several domains:

Adenylation (A) domain: Selects and activates the specific amino acid substrate (in this case, N5-acetyl-N5-hydroxy-L-ornithine) by converting it into an aminoacyl-adenylate. nih.gov

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently attaches the activated amino acid to a phosphopantetheine cofactor. nih.gov

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids attached to the T domains of adjacent modules. mdpi.com

In the case of this compound, the NRPS is likely a multi-modular enzyme that recruits two molecules of N5-acetyl-N5-hydroxy-L-ornithine, activates them, and then catalyzes their condensation and cyclization to form the final product. The process concludes with a Thioesterase (TE) domain , which is typically found at the end of the NRPS assembly line and is responsible for releasing the final cyclic peptide. rug.nl

The table below summarizes the key enzymes and their functions in the biosynthesis of this compound.

| Enzyme | Function | Substrate(s) | Product |

| L-ornithine N5-oxygenase | Hydroxylation of the δ-amino group of L-ornithine | L-ornithine, O2, NADPH | N5-hydroxy-L-ornithine |

| N5-hydroxyornithine acetyltransferase | Acetylation of the N5-hydroxylamino group | N5-hydroxy-L-ornithine, Acetyl-CoA | N5-acetyl-N5-hydroxy-L-ornithine |

| This compound synthetase (NRPS) | Activation, condensation, and cyclization of two precursor molecules | 2x N5-acetyl-N5-hydroxy-L-ornithine | This compound |

Identification of Genes Involved in Precursor Synthesis (e.g., sidA)

The biosynthesis of this compound, like other hydroxamate siderophores, is critically dependent on the synthesis of the precursor N⁵-hydroxy-L-ornithine. The key enzyme responsible for this initial and committed step is L-ornithine N⁵-oxygenase. In many fungi, the gene encoding this enzyme is designated as sidA. nih.govasm.org While the complete biosynthetic gene cluster for this compound has not been fully elucidated in producing organisms like Rhodotorula species, the function and necessity of a sidA homolog are well-established in the biosynthesis of other hydroxamate siderophores, making its role in this compound synthesis highly probable. nih.govasm.orgresearchgate.net

The SidA protein is a flavin-dependent monooxygenase that catalyzes the hydroxylation of the terminal amino group of L-ornithine, utilizing NADPH and molecular oxygen. asm.org Deletion of the sidA gene in fungi such as Aspergillus fumigatus results in a complete inability to produce hydroxamate siderophores, leading to impaired growth under iron-limiting conditions and a loss of virulence in pathogenic species. nih.govresearchgate.net This underscores the fundamental role of sidA in providing the essential precursor for all subsequent steps in the biosynthetic pathway.

Following the synthesis of N⁵-hydroxy-L-ornithine, a subsequent step involves its N-acylation. For instance, in the biosynthesis of ferrichrome in Ustilago maydis, an N⁵-hydroxyornithine-N⁵-transacetylase is responsible for this modification. A similar enzymatic activity is presumed to be necessary for the formation of Nδ-acetyl-Nδ-hydroxyornithine, the direct precursor that is dimerized to form this compound. researchgate.net

Comparative Genomics of Siderophore Biosynthetic Pathways

While the specific gene cluster for this compound remains to be fully characterized, comparative genomic analyses with other well-studied fungal siderophore pathways provide significant insights. Fungal hydroxamate siderophores are generally classified into four main families: rhodotorulic acids, fusarinines, coprogens, and ferrichromes. nih.govoup.com The biosynthetic pathways for fusarinines and ferrichromes are particularly well-understood. nih.gov

A common feature across these pathways is their initiation by an L-ornithine N⁵-oxygenase, the product of the sidA gene. asm.orgnih.gov Subsequent steps are typically catalyzed by non-ribosomal peptide synthetases (NRPSs) or NRPS-independent enzymes. mdpi.com For example, the final steps in the synthesis of fusarinine (B1175079) C and ferricrocin in Aspergillus fumigatus are mediated by NRPSs encoded by genes like sidD and sidC, respectively. asm.orgfrontiersin.org

This compound is unique in its simplicity, being a cyclic dipeptide of Nδ-acetyl-Nδ-hydroxyornithine. researchgate.net This suggests that its biosynthesis might involve a less complex enzymatic machinery compared to the larger, more complex structures of other siderophores like coprogens or ferrichromes, which often incorporate other amino acids. nih.govmdpi.com It is hypothesized that the final cyclization step to form the diketopiperazine ring of this compound could be catalyzed by a specific NRPS or a dedicated cyclase. The genes for these enzymes are often found clustered together with the initial modifying enzymes like sidA in other siderophore systems. nih.gov

Table 1: Comparison of Key Genes in Fungal Hydroxamate Siderophore Biosynthesis

| Siderophore Family | Key Precursor | Initial Enzyme (Gene) | Key Assembly Enzyme (Gene) | Example Organism |

| Rhodotorulic Acids | Nδ-acetyl-Nδ-hydroxyornithine | L-ornithine N⁵-oxygenase (sidA homolog) | NRPS/Cyclase (Putative) | Rhodotorula pilimanae |

| Ferrichromes | N⁵-acetyl-N⁵-hydroxyornithine | L-ornithine N⁵-oxygenase (sidA) | NRPS (sidC) | Aspergillus fumigatus |

| Fusarinines | N⁵-hydroxy-N⁵-cis-anhydromevalonylornithine | L-ornithine N⁵-oxygenase (sidA) | NRPS (sidD) | Aspergillus fumigatus |

| Coprogens | N⁵-hydroxy-L-ornithine, other precursors | L-ornithine N⁵-oxygenase (mrsidA) | NRPS (mrsidD) | Metarhizium robertsii |

Regulation of this compound Biosynthesis

Iron-Dependent Transcriptional Regulation

The production of this compound is tightly regulated by the availability of iron. In iron-deficient environments, its synthesis is significantly upregulated to facilitate iron scavenging, while in iron-replete conditions, production is repressed to prevent iron toxicity. nih.govnih.gov This regulation occurs primarily at the transcriptional level and is governed by a conserved network of transcription factors found in many filamentous fungi. mdpi.comnih.gov

The key players in this regulatory circuit are a GATA-type transcription factor, SreA, and a bZIP transcription factor, HapX. oup.commdpi.comnih.gov

Under iron-replete conditions: The SreA protein acts as a repressor. It binds to GATA sequences in the promoter regions of genes involved in siderophore biosynthesis, including sidA and NRPS-encoding genes, thereby blocking their transcription. oup.commdpi.com SreA also represses the transcription of hapX.

Under iron-deficient conditions: SreA is inactivated, lifting the repression on its target genes. This allows for the expression of the transcriptional activator HapX. oup.comnih.gov HapX, in turn, positively regulates the expression of siderophore biosynthesis genes, leading to the production of this compound and other components of the iron acquisition machinery. mdpi.com This negative feedback loop ensures a finely tuned response to cellular iron status. nih.gov

Environmental and Metabolic Modulators of Production

Beyond iron, other environmental and metabolic factors can significantly influence the production of this compound. Studies in Rhodotorula mucilaginosa have identified several key modulators. nih.gov

Carbon Source: The choice of carbon source has a substantial impact on yield. Sucrose (B13894) has been identified as the most effective carbon source for high-level production of this compound. nih.gov

pH: The pH of the culture medium is a critical parameter, with optimal production observed at a pH of 6.5. nih.gov Deviations from this optimum can lead to reduced yields.

Precursor Availability: Supplementing the growth medium with precursors of the biosynthetic pathway can enhance production. The addition of ornithine and acetate (B1210297), the building blocks for Nδ-acetyl-Nδ-hydroxyornithine, significantly increases the final yield of this compound. nih.gov

Inhibitors: Certain metabolites can act as suppressors of production. Citric acid, another iron chelator, has been shown to be an effective suppressor of this compound synthesis. nih.gov

Table 2: Environmental and Metabolic Factors Influencing this compound Production in Rhodotorula mucilaginosa

| Factor | Effect on Production | Optimal Condition/Observation |

| Iron Concentration | Repression | High iron levels suppress production. nih.gov |

| Carbon Source | Modulation | Sucrose is the optimal carbon source. nih.gov |

| pH | Modulation | Optimal production occurs at pH 6.5. nih.gov |

| Precursor Supplementation | Enhancement | Addition of ornithine and acetate increases yield. nih.gov |

| Metabolic Inhibitors | Suppression | Citric acid effectively suppresses production. nih.gov |

Molecular Mechanisms of Iron Acquisition and Transport

Ferric Iron Complexation Chemistry

The interaction between rhodotorulic acid and ferric iron (Fe³⁺) is characterized by the formation of stable complexes, a prerequisite for its function as an iron transporter. The stoichiometry and geometry of these complexes are key determinants of their recognition by microbial uptake systems.

This compound (RA) is a tetradentate ligand, meaning it can bind to a single iron atom at four points. wikipedia.org However, to satisfy the preferred octahedral coordination of ferric iron, a unique stoichiometric arrangement is formed. At neutral pH, this compound forms a dinuclear complex with ferric iron, with the stoichiometry Fe₂(RA)₃. researchgate.netrsc.org In this complex, two ferric ions are bridged by three this compound molecules. escholarship.orgkyoto-u.ac.jp This arrangement allows each iron atom to be octahedrally coordinated by the hydroxamate groups of the siderophore molecules. wikipedia.orgnih.gov The formation of this binuclear Fe₂(RA)₃ complex is a distinguishing feature of this compound and is central to its role as an iron transport agent in yeasts. rsc.orgkyoto-u.ac.jp

Table 1: Stoichiometry of the Ferric-Rhodotorulic Acid Complex

| Component | Stoichiometric Ratio |

|---|---|

| Ferric Iron (Fe³⁺) | 2 |

| This compound (RA) | 3 |

| Resulting Complex | Fe₂(RA)₃ |

The Fe₂(RA)₃ complex exhibits a specific three-dimensional structure. The coordination of the three this compound molecules around the two iron centers results in a helicate, or tribridged, structure. escholarship.org Each iron atom in this dimer possesses a Δ-cis configuration. rsc.org The chirality at the metal center is a critical factor in the recognition of the ferric-siderophore complex by microbial receptors. nih.gov Studies have shown that the stereospecificity of these receptors can influence the efficiency of iron uptake. For instance, the ferrichrome uptake system in Escherichia coli demonstrates a preference for a specific chirality at the metal center, highlighting the importance of chiral recognition in siderophore transport. nih.govacs.org

Iron Uptake Systems and Cellular Interactions

Once the ferric-rhodotorulic acid complex is formed in the extracellular environment, it must be recognized and transported across the microbial cell membrane. This process involves specialized protein systems that ensure the efficient and specific uptake of iron.

The transport of iron mediated by this compound is an active process, often requiring energy. nih.gov In the yeast Rhodotorula pilimanae, the uptake of iron from the ferric rhodotorulate complex is significantly faster than the uptake of the this compound ligand itself, suggesting a mechanism where the siderophore facilitates iron delivery to the cell surface without necessarily entering the cell in large quantities. researchgate.netnih.gov This type of "taxicab" mechanism involves the exchange of the ferric ion at the cell surface. researchgate.net In contrast, other siderophore transport systems, like the "shuttle" mechanism, involve the internalization of the entire ferric-siderophore complex. researchgate.net

Microorganisms that utilize this compound possess specific outer membrane receptors for its recognition. In Escherichia coli, the FhuE receptor is responsible for the uptake of ferric coprogen (B1513091) and ferric-rhodotorulic acid. frontiersin.orgnih.govresearchgate.net These receptors are part of the TonB-dependent transport system, which is crucial for the transport of various substrates across the outer membrane of Gram-negative bacteria. frontiersin.orgnih.gov The binding of the ferric-siderophore complex to its receptor is typically highly specific, with dissociation constants in the nanomolar range. pnas.org While FhuE can recognize different hydroxamate siderophores, their structures are often closely related at the iron coordination site. pnas.org In Acinetobacter baumannii, the FhuE receptor has also been identified as the common receptor for coprogen, ferric this compound, and ferrioxamine B. researchgate.net

Table 2: Receptor Systems for Ferric-Rhodotorulic Acid

| Organism | Receptor | Siderophores Recognized |

|---|---|---|

| Escherichia coli | FhuE | Ferric coprogen, Ferric-rhodotorulic acid frontiersin.orgnih.gov |

A key aspect of iron uptake from this compound in some organisms is the non-reductive transfer of iron at the cell surface. asm.org In Rhodotorula pilimanae, evidence supports a model where this compound delivers iron to the cell without entering it. researchgate.netnih.gov It is proposed that the ferric ion is exchanged at the cell surface with a membrane-bound chelating agent, which then completes the transport of iron into the cell. researchgate.netnih.gov This ligand exchange process is a crucial step for uptake. nih.gov The greater stability of some other siderophore complexes, like ferrioxamine B, can render them ineffective at delivering iron to R. pilimanae because they block this necessary ligand exchange. nih.gov This direct transfer mechanism, where iron is taken up without the ligand entering the cell, is one of several strategies employed by fungi for siderophore-mediated iron acquisition. asm.orgnih.gov

Distinction from Reductive Iron Acquisition Pathways

The iron acquisition mechanism facilitated by this compound (RA) in organisms such as the yeast Rhodotorula pilimanae is a sophisticated process that is mechanistically distinct from direct reductive iron acquisition pathways. researchgate.netresearchgate.netnih.gov The prevailing model for RA-mediated iron transport is not one where the entire ferric-siderophore complex enters the cell, nor does it primarily rely on the extracellular reduction of iron. researchgate.netnih.gov Instead, it operates via a "siderophore shuttle" or ligand exchange mechanism at the cell surface. researchgate.netresearchgate.netmdpi.com

In this process, the ferric-rhodotorulate complex (Fe₂RA₃) acts as a transport agent, delivering the ferric ion to the cell surface. researchgate.netnih.gov At the cell surface, a proposed membrane-bound chelating agent or receptor facilitates the exchange of the ferric ion from this compound. researchgate.netresearchgate.net The iron is then transported into the cell by this membrane component, while the now iron-free this compound (apo-siderophore) is released back into the extracellular environment, free to chelate more iron. researchgate.netnih.gov

Evidence supporting this model comes from several key experimental findings:

Studies using radioactively labeled iron (⁵⁵Fe) and this compound demonstrated that the uptake of ⁵⁵Fe from the ferric-rhodotorulate complex was significantly more rapid than the uptake of the labeled RA ligand itself. researchgate.netnih.gov

Kinetically inert chromic-substituted RA complexes, which cannot easily exchange their bound metal ion, showed no uptake, indicating that the release of the metal from the siderophore is a critical step for transport to occur. researchgate.netresearchgate.netnih.gov

This ligand-exchange mechanism stands in contrast to reductive iron acquisition pathways observed in some microorganisms for other siderophores. Reductive pathways typically involve a cell-surface reductase enzyme that reduces Fe(III) to the more soluble Fe(II) form, which is then taken up by a ferrous iron transporter. mdpi.comasm.org While some fungi can utilize this compound via extracellular reductive release of iron, key studies in R. pilimanae suggest this is not the primary mechanism. asm.org To probe whether a redox reaction was involved in the ligand exchange, experiments were conducted substituting the redox-active Fe(III) with the redox-inactive Ga(III). nih.gov The results showed that gallium was taken up at rates comparable to iron, and this uptake was also energy-dependent. nih.gov This strongly suggests that a redox process is not required for metal uptake via the this compound system in this organism, clearly distinguishing it from reductive iron acquisition strategies. nih.gov

Analog and Derivative Studies in Iron Transport

Synthesis and Evaluation of Synthetic Analogs

To investigate the structural requirements of the cell surface receptor system involved in this compound-mediated iron transport, synthetic analogs of RA have been synthesized and evaluated. researchgate.netnih.gov In these studies, the defining diketopiperazine ring of the natural this compound molecule was replaced with more flexible, simple linear chains of varying methylene (B1212753) (CH₂) group lengths. researchgate.netnih.gov

These synthetic analogs, despite being achiral and lacking the rigid cyclic structure of RA, were found to be surprisingly effective at facilitating iron accumulation in Rhodotorula pilimanae. nih.gov The rates of iron uptake from complexes formed with these linear dihydroxamate analogs were comparable to the rates observed with the natural ferric-rhodotorulate complex. researchgate.netnih.gov This finding indicates that the receptor system responsible for recognizing the siderophore has a degree of geometric flexibility and that the diketopiperazine backbone is not an absolute requirement for recognition and subsequent iron transport. nih.gov Even simple monohydroxamate analogs demonstrated the ability to deliver iron to the cells. nih.gov

The successful use of these simpler, linear analogs underscores that the critical feature for the transport system is the presentation of the hydroxamate iron-binding groups in a configuration that allows for efficient recognition and subsequent ligand exchange at the cell surface receptor. nih.gov

Table 1: Evaluation of Synthetic this compound Analogs in Rhodotorula pilimanae

| Analog Type | Structural Modification | Iron Transport Capability | Implication for Mechanism |

|---|---|---|---|

| Linear Dihydroxamate Analogs | Diketopiperazine ring replaced by a simple methylene chain. nih.gov | Iron uptake rates comparable to natural this compound. researchgate.netnih.gov | The receptor system exhibits geometric flexibility; the cyclic backbone is not essential for recognition. nih.gov |

| Monohydroxamate Analogs | Simpler, single hydroxamate ligands. nih.gov | Capable of delivering iron to the cells. nih.gov | Suggests the core iron-binding moiety is a key recognition element. |

Probing Receptor Specificity and Transport Efficiency with Derivatives

The specificity of the receptor and the efficiency of the transport process have been further elucidated through the use of this compound derivatives and by comparing its activity to other classes of siderophores. researchgate.netnih.gov A key approach has been the use of kinetically inert metal complexes. By substituting the labile Fe(III) ion with a kinetically inert Cr(III) ion, researchers created chromic-rhodotorulate complexes. researchgate.netnih.gov When presented to R. pilimanae, these chromic complexes were not taken up, providing strong evidence that the transport mechanism is not a simple uptake of the entire metal-siderophore complex. researchgate.netresearchgate.net Instead, it confirms that a ligand exchange step, where the metal ion is released from the siderophore, is essential for transport to proceed. nih.govnih.gov

Furthermore, the transport efficiency was probed by comparing the dihydroxamate this compound with more powerful trihydroxamate siderophores, such as ferrioxamine B. nih.gov In contrast to the effective iron delivery by RA and its synthetic analogs, trihydroxamate siderophores like ferrioxamine B were completely ineffective at delivering iron to R. pilimanae. nih.gov This difference in transport efficiency is attributed to the greater thermodynamic stability of the ferric-trihydroxamate complexes. nih.gov Their high stability constant prevents the release of the Fe(III) ion in the ligand exchange process required by the R. pilimanae transport system. nih.gov This demonstrates that the transport system is not only specific to the siderophore's general structure but is also finely tuned to the kinetic lability of the iron-siderophore complex, which must be weak enough to allow for efficient iron exchange at the cell surface.

Table 2: Probing Transport Specificity and Efficiency with this compound Derivatives and Other Siderophores

| Compound | Type | Transport Efficiency in R. pilimanae | Rationale |

|---|---|---|---|

| Chromic-Rhodotorulate | Metal-substituted derivative researchgate.net | No uptake observed. researchgate.netresearchgate.net | The inert nature of the Cr(III) complex prevents the necessary ligand exchange of the metal at the cell surface. nih.gov |

| Ferrioxamine B | Trihydroxamate siderophore nih.gov | Ineffective at delivering iron. nih.gov | The high stability of the ferric complex blocks the release of Fe(III) required for the ligand exchange mechanism. nih.gov |

Rhodotorulic Acid in Microbial Ecology and Interspecies Interactions

Role in Microbial Competition and Niche Adaptation

Competitive Advantage in Iron-Limited Environments

In environments where iron is scarce, the ability to produce potent iron-chelating compounds like rhodotorulic acid provides a distinct competitive advantage. benthamdirect.comvietnamjournal.ru Microorganisms that secrete this siderophore can effectively sequester the limited available iron, thereby inhibiting the growth of competing species that are less efficient at iron acquisition or cannot utilize the ferric-rhodotorulic acid complex. researchgate.netnih.gov This competition for iron is a key factor in determining microbial population dynamics.

The production of this compound is tightly regulated by the concentration of iron in the surrounding environment; its synthesis is significantly increased under iron-deficient conditions and repressed when iron is abundant. researchgate.netresearchgate.net This regulation ensures that the organism only expends energy on siderophore production when necessary.

Research has demonstrated the antagonistic effect of this compound against certain phytopathogenic fungi. For instance, in in vitro assays, this compound was shown to reduce the growth of Penicillium expansum, the causative agent of blue mold in apples. researchgate.netresearchgate.net This inhibitory effect was nullified when this compound was supplied as a pre-formed iron chelate, confirming that the antagonism is directly related to iron competition. researchgate.net Furthermore, the biocontrol efficacy of the yeast Rhodotorula glutinis against blue mold on apple wounds was significantly enhanced when supplemented with this compound. researchgate.netresearchgate.net

The table below illustrates the effect of Rhodotorula glutinis and this compound on the incidence of blue mold in apples.

| Treatment | Disease Incidence (%) |

| Rhodotorula glutinis alone | 34 |

| Rhodotorula glutinis + this compound | 6 |

| Data from biocontrol assays on apple wounds. researchgate.netresearchgate.net |

Influence on Microbial Community Structure

By controlling the availability of iron, this compound can significantly influence the composition and structure of microbial communities. Organisms that can produce or utilize this compound are more likely to thrive and dominate in iron-poor niches. This can be observed in various ecosystems, from the soil rhizosphere to aquatic environments. researchgate.netmdpi.com

The presence of this compound can create a selective pressure that favors microorganisms possessing specific receptors for the uptake of the ferric-rhodotorulic acid complex. nih.govpnas.org This leads to a community structure where certain species are interdependent or in direct competition based on their siderophore-mediated iron uptake capabilities. For example, some bacteria have evolved transport systems to "steal" iron by utilizing siderophores produced by other microorganisms, a phenomenon known as siderophore piracy. nih.gov

Studies on the yeast Microbotryum violaceum have shown that all tested strains, collected from various host plants and geographical locations, produced this compound when starved for iron, highlighting the critical function of this high-affinity iron uptake system for the species' survival and adaptation. uchicago.edu The level of this compound production was also found to correlate with certain phenotypic traits, such as colony color, and with the host plant species, suggesting a role in host-species specialization. uchicago.edu

Interactions with Plant Systems

This compound and the microorganisms that produce it have a notable impact on plant health and nutrition, primarily through their influence on iron availability in the root zone (rhizosphere).

Promotion of Plant Growth and Iron Uptake

This compound can act as a plant growth-promoting agent by supplying plants with a readily available source of iron, particularly in alkaline and calcareous soils where iron solubility is low. google.commdpi.com By chelating the insoluble ferric iron in the soil, this compound keeps it in a soluble form that can be utilized by plants. google.com This is especially beneficial in preventing and treating iron chlorosis, a condition where plants are unable to produce sufficient chlorophyll (B73375) due to iron deficiency, leading to yellowing of the leaves. google.com

Plants have developed different strategies to acquire iron. Dicotyledonous and non-graminaceous monocotyledonous plants (Strategy I plants) rely on acidifying the rhizosphere and reducing ferric iron to the more soluble ferrous form. apsnet.org Graminaceous plants (Strategy II plants) release their own siderophores, called phytosiderophores. wikipedia.org Some plants have also demonstrated the ability to utilize microbial siderophores like this compound. wikipedia.orgtandfonline.com

Mobilization of Iron in the Rhizosphere

The rhizosphere is a dynamic environment where roots and microorganisms intensely interact. rjsvd.com Siderophores, including this compound, produced by rhizospheric microorganisms are key players in the biogeochemical cycling of iron. ruspoj.comd-nb.info They significantly increase the concentration of soluble iron in the soil solution, making it more accessible for uptake by plant roots. d-nb.info It has been shown that concentrations of hydroxamate siderophores, the class to which this compound belongs, can be 10 to 50 times higher in the rhizosphere than in the bulk soil. d-nb.info

The process of iron mobilization by this compound involves the chelation of Fe(III) from soil minerals and organic matter. google.com The resulting soluble ferric-rhodotorulic acid complex can then diffuse through the soil solution to the root surface. google.com At the root, the iron is released from the chelate and taken up by the plant, and the iron-free siderophore can be recycled to chelate more iron. google.com

Utilization by Iron-Efficient Plant Cultivars

The ability to utilize iron from microbial siderophores can vary between different plant species and even between cultivars of the same species. tandfonline.comtandfonline.com "Iron-efficient" plant cultivars are particularly adept at acquiring iron under deficient conditions. google.comtandfonline.com Studies with tomato varieties have shown that iron-efficient cultivars (like T3238 FER) can effectively use iron supplied as ferrated-rhodotorulic acid, leading to the greening of chlorotic plants. tandfonline.comtandfonline.com In contrast, iron-inefficient cultivars (like T3238 fer) are unable to utilize the iron from this siderophore and remain chlorotic. tandfonline.comtandfonline.com

This differential ability suggests that iron-efficient plants possess specific mechanisms at the root surface to acquire iron from the ferric-rhodotorulic acid complex. tandfonline.com This could involve enzymatic reduction of the iron at the root surface or a ligand exchange mechanism. mdpi.com The table below summarizes the response of iron-efficient and iron-inefficient tomato cultivars to iron supplied as ferrated-rhodotorulic acid.

| Tomato Cultivar | Iron Uptake from Ferrated-Rhodotorulic Acid | Phenotypic Response |

| T3238 FER (Iron-Efficient) | Yes | Greening of chlorotic leaves |

| T3238 fer (Iron-Inefficient) | No | Remained chlorotic |

| Data from studies on tomato plants grown under iron-deficiency stress. tandfonline.comtandfonline.com |

This ability of certain cultivars to tap into the iron pool mobilized by microbial siderophores like this compound represents a significant ecological advantage and has potential applications in agriculture for improving crop nutrition in iron-poor soils. benthamdirect.comruspoj.com

Biocontrol Mechanisms against Plant Pathogens

This compound, a dihydroxamate siderophore produced by various yeasts, plays a significant role in the biological control of plant pathogens. Its primary mechanism of action is the sequestration of iron, an essential nutrient for fungal growth and pathogenesis.

This compound exhibits potent antifungal properties by effectively competing with pathogenic fungi for iron in the environment. researchgate.netconicet.gov.ar This iron-chelating compound binds to ferric ions (Fe³⁺), making them unavailable to pathogens that require this element for crucial metabolic processes. nih.gov The yeast Rhodotorula glutinis is a notable producer of this compound and has been studied for its ability to control postharvest diseases. researchgate.netresearchgate.netsinica.edu.tw In iron-deficient conditions, such as those found in fruit wounds, R. glutinis produces this compound to sequester iron for its own growth. mdpi.commdpi.com This action simultaneously deprives pathogenic fungi, like Penicillium expansum and Botrytis cinerea, of the iron they need to germinate and cause decay. conicet.gov.arresearchgate.net

The effectiveness of this compound as a biocontrol agent is directly linked to its high affinity for iron. researchgate.net In vitro studies have demonstrated that this compound can inhibit the growth of P. expansum, while the iron-saturated form of the molecule (the chelate) does not show the same inhibitory effect. researchgate.netresearchgate.net This confirms that the antifungal activity is due to iron competition. researchgate.net When iron is scarce, the growth and metabolic activity of soil-borne pathogens are inhibited. nih.gov For instance, this compound produced by Rhodotorula glutinis has been shown to improve the control of blue mold rot in apples caused by P. expansum. nih.gov

Research has shown that the biocontrol activity of certain yeasts is enhanced by the production of siderophores. For example, the biocontrol of Monilinia laxa by Aureobasidium pullulans is mediated by siderophore production. mdpi.commdpi.com Similarly, combining biocontrol yeasts with substances like this compound can lead to additive or synergistic levels of disease control. oup.com

Table 1: Antifungal Activity of this compound via Iron Sequestration

| Producing Organism | Pathogen Controlled | Mechanism | Reference |

|---|---|---|---|

| Rhodotorula glutinis | Penicillium expansum | Competition for iron, inhibiting pathogen growth. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Rhodotorula glutinis | Botrytis cinerea | Iron sequestration. conicet.gov.ar | conicet.gov.ar |

The application of this compound and the yeasts that produce it has shown significant promise in managing post-harvest diseases of fruits and vegetables. researchgate.netresearchgate.net Post-harvest fungal diseases, primarily caused by pathogens like Penicillium expansum, are a major cause of food production losses. researchgate.netsinica.edu.tw Traditionally, synthetic fungicides have been used for control, but concerns about their environmental and health impacts have driven the search for alternatives. sinica.edu.tw

Biological control using microbial antagonists has emerged as a promising approach. oup.com Rhodotorula glutinis, through its production of this compound, has been shown to enhance the biocontrol of blue mold in harvested apples. researchgate.netresearchgate.netsinica.edu.tw In studies on apple wounds, the disease incidence was significantly lower when apples were protected with R. glutinis supplemented with this compound compared to the yeast alone. researchgate.netresearchgate.net For example, one study reported a disease incidence of 34% with R. glutinis alone, which dropped to 6% when this compound was also present. researchgate.netresearchgate.net

The timing of the application of the antagonist relative to the pathogen is crucial for effective biocontrol. The earlier the antagonist is introduced, the better the control of the disease. sinica.edu.tw This is because the antagonist has more time to colonize the wound and produce siderophores, thereby creating an iron-limited environment before the pathogen can establish itself. sinica.edu.tw

Table 2: Efficacy of this compound in Post-Harvest Disease Control

| Fruit | Pathogen | Treatment | Disease Incidence Reduction | Reference |

|---|---|---|---|---|

| Apple | Penicillium expansum | Rhodotorula glutinis + this compound | Disease incidence reduced from 34% to 6%. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Influence on Aquatic and Environmental Microbial Communities

This compound also plays a role in the microbial dynamics of aquatic and other environmental systems, influencing the availability of iron and the interactions between different microbial species.

This compound has been identified in various aquatic environments, including the Baltic Sea. iopan.gda.pl Its presence suggests a role in the cycling of iron in these ecosystems. iopan.gda.pl In many marine and freshwater systems, a significant portion of dissolved iron is bound to organic ligands, making it unavailable to many microorganisms. int-res.comint-res.com Siderophores like this compound can chelate this iron, potentially increasing its bioavailability for certain members of the microbial community. iopan.gda.pl

Studies have detected this compound in both seawater and sediment pore water, indicating its involvement in iron cycling in different compartments of aquatic systems. iopan.gda.pl The ability of some marine bacteria to utilize iron bound to this compound has been demonstrated, highlighting its importance as a source of this essential nutrient. int-res.comint-res.com For instance, the gamma proteobacterium Vibrio natriegens can efficiently use iron from this compound. int-res.comint-res.com The presence and uptake of this compound in these environments underscore its contribution to the intricate web of nutrient cycling and microbial interactions.

This compound can influence the physiology of algae and cyanobacteria, often in a species-specific manner. iopan.gda.pl It has been shown to modify physiological processes in populations of both green algae and cyanobacteria. iopan.gda.pl For example, in the green alga Chlorella vulgaris, the presence of this compound in an iron-deficient medium led to a significant increase in chlorophyll a content, suggesting a stimulation of growth. iopan.gda.pl Similarly, in the cyanobacterium Anabaena variabilis, this compound caused a notable increase in chlorophyll a. iopan.gda.pl

However, the effects are not always positive. In some cases, this compound has been observed to inhibit the rate of carbon fixation in Chlorella vulgaris. iopan.gda.pl This suggests a complex interplay where the siderophore may alleviate iron limitation for growth (as indicated by chlorophyll content) but have other, potentially inhibitory, effects on photosynthesis. iopan.gda.pl

In some environments, such as alpine snowfields, yeasts like Rhodotorula that produce this compound are found in close association with algae. oup.com It is hypothesized that the this compound produced by these yeasts can support the growth of algal communities in these iron-limited habitats, indicating a potential mutualistic relationship. oup.commdpi.com

Table 3: Effects of this compound on Algae and Cyanobacteria

| Organism | Effect | Observation | Reference |

|---|---|---|---|

| Chlorella vulgaris | Growth Stimulation | Increased chlorophyll a content. iopan.gda.pl | iopan.gda.pl |

| Chlorella vulgaris | Photosynthesis Inhibition | Reduced rate of carbon-14 (B1195169) incorporation. iopan.gda.pl | iopan.gda.pl |

| Anabaena variabilis | Growth Stimulation | Increased chlorophyll a content. iopan.gda.pl | iopan.gda.pl |

Biotechnological Applications of Rhodotorulic Acid Non Clinical Focus

Agricultural Applications for Crop Enhancement

Iron Supplementation Strategies in Agriculture

Iron chlorosis, a condition where plants are unable to take up sufficient iron, is a significant problem in agriculture, particularly in calcareous soils where iron is present but not bioavailable. Rhodotorulic acid offers a promising biological solution to this issue. google.com By forming a stable and soluble complex with iron, it can effectively mobilize this essential micronutrient in the rhizosphere, making it more accessible to plant roots. google.comrjsvd.com

Research has demonstrated that the application of ferrated this compound, either as a foliar spray or through soil application, can treat and prevent iron chlorosis. google.com Soil application is often preferred as it provides a continuous supply of iron to the roots. google.com The iron is released at the root surface, and the this compound is then free to chelate more iron, creating a sustainable cycle. google.com This approach is seen as a potentially cost-effective and environmentally friendly alternative to synthetic chelating agents. google.com

Fungal siderophores like this compound are particularly relevant for crops that have a limited ability to produce their own siderophores, such as maize, sorghum, and rice. frontiersin.org The introduction of siderophore-producing microorganisms, or the direct application of siderophores like this compound, can significantly enhance the iron uptake in these plants. frontiersin.org

Enhancing Soil Fertility and Nutrient Cycling

The introduction of plant growth-promoting rhizobacteria (PGPR) and fungi that produce siderophores is a recognized strategy for sustainable agriculture. researchgate.net These microorganisms can improve plant nutrition, leading to enhanced growth and crop yields. researchgate.netsciepub.com this compound-producing yeasts, such as Rhodotorula mucilaginosa, are common inhabitants of the rhizosphere and are known to interact with other beneficial soil microbes like arbuscular mycorrhizal (AM) fungi. researchgate.netresearchgate.net Exudates from R. mucilaginosa containing this compound have been shown to stimulate the hyphal growth and branching of AM fungi, which can lead to increased root colonization and improved nutrient uptake by the plant. researchgate.net This synergistic relationship highlights the multifaceted role of this compound in fostering a healthy soil microbiome.

Industrial Production by Microbial Fermentation

The biotechnological potential of this compound has driven research into its efficient production through microbial fermentation.

Optimization of Fermentation Conditions for Enhanced Yield

The production of this compound by Rhodotorula species is highly dependent on the fermentation conditions. Key factors that influence yield include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration. oup.comajol.info

Research has shown that the choice of nitrogen source can significantly impact siderophore production. For instance, the use of urea (B33335) as a nitrogen source, a pH close to 8, and a carbon-to-nitrogen ratio of 8:1 led to a 60% increase in this compound production by Rhodotorula strains. oup.comoup.comnih.gov The carbon source is also a critical factor, with sucrose (B13894) being identified as an effective carbon source for this compound production by Rhodotorula mucilaginosa. researchgate.net The addition of precursors like acetate (B1210297) and ornithine to the fermentation medium has also been shown to significantly boost yields. researchgate.net

The pH of the culture medium is another crucial parameter, with optimal production often observed at a specific pH. For example, R. mucilaginosa showed optimal this compound production at a pH of 6.5. researchgate.net Optimization of these fermentation parameters is essential for developing a cost-effective and scalable industrial production process.

Table 1: Factors Affecting this compound Production in Rhodotorula Species

| Factor | Optimal Condition/Observation | Reference |

|---|---|---|

| Nitrogen Source | Urea significantly increases production. | oup.com, oup.com, nih.gov |

| pH | Near 8 for some Rhodotorula strains; 6.5 for R. mucilaginosa. | oup.com, researchgate.net |

| Carbon-to-Nitrogen Ratio | 8:1 found to be effective. | oup.com, oup.com, researchgate.net |

| Carbon Source | Sucrose is an effective carbon source. | researchgate.net |

| Precursors | Supplementation with acetate and ornithine increases yield. | researchgate.net |

| Iron Concentration | Low iron concentration is necessary to induce production. | researchgate.net |

Rhodotorula Strains as Cell Factories for Siderophore Production

Rhodotorula species, particularly red yeasts, are considered promising "cell factories" for the production of various valuable compounds, including lipids, carotenoids, and siderophores like this compound. nih.gov These yeasts possess several characteristics that make them suitable for industrial fermentation processes, such as the ability to utilize a wide range of carbon sources and a high tolerance to industrial by-products. nih.gov

Strains like Rhodotorula glutinis and Rhodotorula rubra have been identified as effective producers of this compound. oup.comresearchgate.net The selection and optimization of high-yielding strains are key to the successful industrial production of this siderophore. Genetic and metabolic engineering techniques are being explored to further enhance the production capabilities of Rhodotorula strains, aiming to develop robust and efficient microbial chassis for commercial-scale fermentation. nih.gov

Potential in Bioremediation Strategies

The strong chelating properties of this compound also give it potential in the field of bioremediation, particularly in environments contaminated with heavy metals. While its primary role is in iron acquisition, this compound can also bind to other metals, which can be harnessed for environmental cleanup.

Siderophore-producing microorganisms, including yeasts, are being investigated for their ability to remediate soils contaminated with heavy metals. plantarchives.org These microorganisms can help to immobilize heavy metals, preventing their uptake by plants and reducing their mobility in the environment. mdpi.com The production of organic acids, including siderophores, by certain yeast strains like Rhodotorula taiwanensis has been noted in the context of bioremediation of acidic, radioactive waste sites. frontiersin.org

The use of microbial inoculants that produce siderophores is considered a promising and environmentally friendly strategy for the remediation of contaminated ecosystems. plantarchives.org While research in this area is ongoing, the ability of this compound to form stable complexes with various metal ions suggests a valuable role in future bioremediation technologies.

Metal Ion Chelation and Detoxification

This compound, a dihydroxamate siderophore produced by various fungi, including species of Rhodotorula, plays a significant role in the chelation of metal ions, a process with important implications for detoxification. researchgate.netresearchgate.net Siderophores are low-molecular-weight compounds synthesized by microorganisms to scavenge essential metal ions, particularly iron, from their environment. benthamdirect.com While the primary biological function of this compound is to acquire ferric iron (Fe³⁺) for microbial growth, its chemical structure allows it to bind with other metal ions as well. nih.govmdpi.com This characteristic forms the basis of its potential application in detoxification processes.

The chelation process involves the formation of stable complexes between the siderophore and metal ions. mdpi.com this compound, being a tetradentate ligand, uses its two hydroxamate and two lactam groups to bind to a metal ion. wikipedia.org This binding sequesters the metal ion, rendering it less bioavailable and potentially less toxic to the surrounding biological system. The stability of these metal-siderophore complexes is a crucial factor in their detoxification efficacy. mdpi.com

Research has shown that siderophores like this compound can chelate a variety of toxic heavy metals. mdpi.com This ability is being explored for the bioremediation of environments contaminated with heavy metals. mdpi.com The principle behind this application is that the siderophores produced by microorganisms can bind to toxic metals in the soil or water, reducing their mobility and bioavailability, and thereby mitigating their harmful effects on the ecosystem. researchgate.net

The mechanism of detoxification by this compound is primarily through sequestration. By forming stable complexes with toxic metal ions, the siderophore effectively removes them from active circulation in a biological system or the environment. This prevents the metal ions from interacting with and damaging cellular components.

Table 1: Metal Ion Chelation by this compound

| Metal Ion | Type of Interaction | Significance in Detoxification |

|---|---|---|

| Ferric Iron (Fe³⁺) | High-affinity chelation | Primary biological function, essential for microbial iron acquisition. nih.gov |

| Toxic Heavy Metals | Chelation and sequestration | Reduces bioavailability and toxicity of metals in the environment. researchgate.netmdpi.com |

| Aluminum (Al³⁺) | Chelation | Investigated as a potential alternative for reducing aluminum overload. mdpi.com |

Role in Trace Metal Acquisition and Cycling in Ecosystems

This compound and other siderophores are key players in the biogeochemical cycling of trace metals, extending beyond their primary role in iron acquisition. mdpi.com In many ecosystems, the availability of essential trace metals, not just iron, can be a limiting factor for microbial growth and productivity. mdpi.com These metals are often present in insoluble forms, making them inaccessible to organisms. asm.org

Siderophores, including this compound, are secreted by microorganisms into the environment to solubilize these essential trace metals. mdpi.com They form stable, soluble complexes with the metal ions, which can then be taken up by the microorganisms through specific transport systems. nih.gov This process of chelation and transport is fundamental to the bioavailability of trace metals in various ecosystems.

The influence of this compound on trace metal cycling has been observed in different environments. For instance, in marine ecosystems, where iron can be a limiting nutrient, the production of siderophores by phytoplankton and bacteria is crucial for primary productivity. int-res.com Studies have shown that marine bacterioplankton can utilize iron complexed with this compound. int-res.com

In soil ecosystems, this compound contributes to the mobilization of iron and other trace metals from minerals, making them available for uptake by plants and other microorganisms. rjsvd.com This has significant implications for agriculture, as the application of siderophore-producing microbes can enhance plant nutrition and growth. benthamdirect.com The ability of some plants to utilize microbial siderophores for iron uptake highlights the intricate interactions between microorganisms and plants in nutrient cycling. mdpi.com

The cycling of trace metals mediated by this compound involves several steps:

Secretion: Microorganisms release this compound into the environment in response to metal limitation. mdpi.com

Chelation: The siderophore binds to insoluble or sparsely available trace metal ions, forming soluble metal-siderophore complexes. nih.gov

Transport: These complexes are recognized by specific receptors on the microbial cell surface and transported into the cell. nih.gov

Release: Once inside the cell, the metal is released from the siderophore, often through a reductive mechanism, and becomes available for cellular processes. asm.org

Table 2: Research Findings on this compound's Role in Ecosystems

| Ecosystem | Research Focus | Key Findings | Reference(s) |

|---|---|---|---|

| Marine | Iron acquisition by bacterioplankton | Marine bacterioplankton can utilize iron complexed with this compound, indicating its role in oceanic iron cycling. | int-res.com |

| Soil | Plant-microbe interactions | Siderophores from microbes like Rhodotorula can mobilize iron, making it available for plant uptake and promoting growth. | mdpi.comrjsvd.com |

| Cheese | Microbial interactions | Siderophores play a key role in the competition for iron among the microbial community in the cheese ecosystem. | asm.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| Iron |

Advanced Analytical Methodologies for Rhodotorulic Acid Research

Detection and Quantification Techniques

The accurate detection and quantification of rhodotorulic acid are fundamental for studying its production by microorganisms and its presence in various environments. A range of analytical techniques, from classical colorimetric assays to modern electrophoretic methods, are utilized for this purpose.

Universal and Specific Colorimetric Assays (e.g., CAS assay)

The Chrome Azurol S (CAS) assay is a widely used universal colorimetric method for detecting siderophores, including this compound. springernature.comisroset.orgetsu.edu The principle of this assay lies in the high affinity of siderophores for iron (III). The CAS dye forms a blue-colored ternary complex with Fe(III) and a detergent like hexadecyltrimethylammonium bromide (HDTMA). researchgate.netcolab.ws When a strong chelating agent like this compound is introduced, it sequesters the iron from the dye complex, causing a color change from blue to orange. springernature.comresearchgate.netcolab.ws This visual change provides a qualitative indication of siderophore presence.

For quantitative analysis, the change in absorbance is measured spectrophotometrically, typically at a wavelength of 630 nm. nih.govresearchgate.net The assay's high sensitivity allows for the determination of siderophores directly in culture fluid supernatants. researchgate.netcolab.ws However, the reaction rate with the CAS reagent can vary for different siderophores. While some show a rapid color change, this compound may require a longer time, even days, to elicit a response, indicating the formation of stable iron complexes. nih.gov Several modifications to the original CAS assay have been developed to improve its applicability to a broader range of microorganisms and to enhance its efficiency. nih.gov

| Assay Component | Function | Observation for this compound |

|---|---|---|

| Chrome Azurol S (CAS) | Dye that forms a colored complex with iron. | Changes color from blue to orange upon iron removal by this compound. springernature.comresearchgate.netcolab.ws |

| Iron (III) Chloride (FeCl₃) | Provides the ferric ions for the complex. | Sequestered by this compound due to its high affinity. springernature.com |

| Hexadecyltrimethylammonium bromide (HDTMA) | Detergent that forms a ternary complex with CAS and iron. | The complex is disrupted by the action of this compound. researchgate.net |

Hydrolysis-Based Spectrophotometric Methods

Hydrolysis-based spectrophotometric methods offer a more specific approach to quantifying hydroxamate-type siderophores like this compound. The Csaky assay is a classic method used for the determination of hydroxamates. nih.gov This technique involves the hydrolysis of the hydroxamic acid to produce hydroxylamine (B1172632). The resulting hydroxylamine is then oxidized, and the product is coupled with a reagent to form a colored compound that can be quantified spectrophotometrically. nih.gov

Another approach involves the acid hydrolysis of the siderophore-containing sample. For instance, mixing a culture supernatant with sulfuric acid and heating it in a boiling water bath can hydrolyze the hydroxamate bonds. nih.gov Following hydrolysis, a series of reagents, including sodium acetate (B1210297), sulfanilic acid, iodine solution, sodium arsenite, and alpha-naphthylamine, are added to produce a colored product whose absorbance can be measured. nih.gov These methods, while more specific than the universal CAS assay, can be more time-consuming and involve multiple steps.

Capillary Electrophoresis for Environmental Samples

Capillary electrophoresis (CE) has emerged as a powerful and rapid technique for the separation and identification of siderophores, including this compound, in complex environmental samples such as seawater and sediment pore water. researchgate.netiopan.gda.pliopan.gda.pl This method separates charged molecules based on their electrophoretic mobility in a capillary filled with an electrolyte.

In a typical CE analysis of this compound, a phosphate (B84403) buffer at a basic pH is used, and a constant high voltage is applied. iopan.gda.pl Detection is often performed using UV absorbance at a specific wavelength, such as 214 nm. iopan.gda.pl Under these conditions, this compound can be effectively separated from other siderophores like ferrioxamines. For example, in studies of the Baltic Sea, this compound was identified with a migration time of approximately 8 minutes. iopan.gda.pl The use of CE is advantageous for its high resolution, speed, and minimal sample consumption, making it well-suited for analyzing the low concentrations of siderophores found in natural environments. researchgate.netjnu.ac.in

| CE Parameter | Typical Condition for this compound Analysis | Reference |

|---|---|---|

| Electrolyte | 25 mM phosphate buffer, pH 12.5 | iopan.gda.pl |

| Voltage | 20 kV | iopan.gda.pl |

| Detection Wavelength | 214 nm | iopan.gda.pl |

| Capillary Temperature | 30°C | iopan.gda.pl |

| Migration Time | ~8 minutes | iopan.gda.pl |

Characterization and Structural Elucidation

Beyond detection and quantification, the precise characterization and structural elucidation of this compound and its metal complexes are crucial. Mass spectrometry and nuclear magnetic resonance spectroscopy are the cornerstone techniques for achieving this.

Mass Spectrometry (e.g., UHPLC-IM-MS, ESI-MS)

Mass spectrometry (MS) is an indispensable tool for the characterization of siderophores due to its high sensitivity and ability to provide detailed structural information. jnu.ac.in Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing this compound and its metal complexes. researchgate.netresearchgate.netacs.org ESI-MS allows for the gentle ionization of molecules, preserving the integrity of the non-covalent complexes. Studies using ESI-MS have been instrumental in characterizing the speciation of Fe(III)-rhodotorulic acid complexes in aqueous solutions, revealing the formation of various mono- and di-Fe(III) species depending on the pH and iron-to-ligand ratio. researchgate.netacs.org

The coupling of ultra-high-performance liquid chromatography (UHPLC) with mass spectrometry (UHPLC-MS) provides enhanced separation and sensitivity for the analysis of complex mixtures. nih.govmeasurlabs.com This combination is highly effective for the quantitative analysis of various compounds, including organic acids. mdpi.com Furthermore, techniques like combined thin-layer chromatography/matrix-assisted laser desorption/ionization mass spectrometry (TLC/MALDI-MS) have been optimized for the rapid identification of siderophores, including this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of organic molecules, including this compound. nih.govsavemyexams.com ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of its connectivity and stereochemistry. clockss.orglibretexts.org

For siderophores, NMR analysis is typically performed on the deferrated form of the compound, as the paramagnetic nature of Fe(III) can cause significant line broadening of the NMR signals. jnu.ac.in To study the metal-chelated form, diamagnetic metal ions such as Ga(III) or Al(III) are often used as substitutes for Fe(III). jnu.ac.in The synthesis and subsequent NMR analysis of this compound and its derivatives have confirmed their diketopiperazine-based structures. clockss.org

Enrichment and Purification Methodologies

The isolation and purification of this compound from complex biological matrices, such as microbial fermentation broths, necessitates sophisticated and efficient analytical methodologies. These processes are critical for obtaining a high-purity compound for subsequent structural elucidation, quantification, and functional studies. Key techniques employed for its enrichment and purification include advanced solid-phase extraction and various forms of chromatography.

Solid-Phase Extraction (SPE) with Advanced Materials (e.g., TiO₂ nanoparticles)

Solid-Phase Extraction (SPE) is a widely used technique for sample preparation and purification. In recent years, advanced materials have been developed to enhance the selectivity and efficiency of SPE for specific classes of compounds. For hydroxamate siderophores like this compound, titanium dioxide (TiO₂) has emerged as a particularly effective sorbent. researchgate.net

The underlying principle of this methodology is the strong affinity of the hydroxamate functional groups for the TiO₂ surface, where they form inner-sphere surface complexes. researchgate.net This interaction allows for the selective retention of hydroxamate siderophores from complex mixtures, while other organic contaminants and inorganic salts can be washed away. researchgate.net The subsequent elution of the bound siderophores requires specific conditions to destabilize these strong complexes, often involving a shift to a highly alkaline pH. researchgate.net This selectivity makes TiO₂ nanoparticle-based SPE a powerful tool for the targeted enrichment of this compound. researchgate.netacs.org

Studies have demonstrated the suitability of TiO₂ nanoparticle SPE for extracting hydroxamate siderophores from intricate matrices. researchgate.net The unique elution requirements contribute to a high degree of purification, as few other compounds are released under the same conditions. researchgate.net While traditional SPE cartridges using C-18 reverse phase resins have also been studied for siderophore extraction, they may yield lower recoveries for this compound compared to other siderophores like desferal. tandfonline.com

| SPE Material | Principle of Interaction | Elution Conditions | Key Research Finding |

|---|---|---|---|

| Titanium Dioxide (TiO₂) Nanoparticles | Formation of inner-sphere surface complexes between hydroxamate groups and TiO₂ surface. researchgate.net | Requires highly alkaline conditions (e.g., pH 11) to destabilize the complex and elute the siderophore. researchgate.net | TiO₂-SPE is well-suited for the selective extraction and elution of hydroxamate siderophores from complex matrices. researchgate.net |

| C-18 Reverse Phase Silica | Hydrophobic interactions between the nonpolar stationary phase and the molecule. | Elution with organic solvents like methanol. tandfonline.com | Recoveries for this compound were found to be low on C-18 cartridges compared to other siderophores. tandfonline.com |

Chromatographic Separation Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the final purification and quantitative analysis of this compound. It is a sensitive and effective method for separating individual siderophores from a mixture. acs.org The technique is commonly applied to analyze crude extracts or fractions obtained from preliminary purification steps like SPE. nih.gov

Reversed-phase HPLC is the most common mode used for this compound separation. Analytical separations are typically performed on octadecyl silane (B1218182) (ODS, C18) columns. nih.govresearchgate.net The mobile phase usually consists of a gradient mixture of an aqueous solvent (often water with an acid modifier) and an organic solvent like acetonitrile. nih.govresearchgate.net Acid modifiers such as trifluoroacetic acid (TFA) or formic acid are frequently added to the mobile phase to improve peak shape and resolution. researchgate.netresearchgate.net

For the analysis of the iron(III)-rhodotorulate complex, which is colored, detection can be achieved using a UV-Vis detector at a wavelength around 435 nm. researchgate.net For more sensitive and specific detection, HPLC systems are often coupled with mass spectrometry (HPLC-MS), which provides both retention time and mass-to-charge ratio data, confirming the identity of the compound. researchgate.netdntb.gov.ua To improve the retention of the charged iron(III) complex on reversed-phase columns, ion-pairing reagents like heptafluorobutyric acid have been successfully used. researchgate.net

| Stationary Phase (Column) | Mobile Phase | Detection Method | Application/Finding |

|---|---|---|---|

| Octadecyl Silane (ODS/C18) | Gradient of Acetonitrile / Water. nih.gov | Photodiode Array (PDA) Detector. nih.gov | Used for the analysis and separation of secondary metabolites from fungal extracts. nih.gov |

| Nucleosil C18 | Gradient of Acetonitrile / Distilled Water with 0.1% TFA. researchgate.net | Photometric detection at 435 nm (for ferric complexes). researchgate.net | Successful separation of ferricrocin and other siderophores from culture filtrates. researchgate.net |

| Polystyrene-divinylbenzene | Methanol and 0.1% (v/v) formic acid; heptafluorobutyric acid (0.1%) used as an ion-pairing reagent. researchgate.net | Electrospray Ionization Mass Spectrometry (ESI-MS). researchgate.net | Use of an ion-pairing reagent improved the retention of the iron(III) rhodotoluate complex. researchgate.net |

Genetic Engineering and Strain Improvement for Rhodotorulic Acid Production

Metabolic Engineering Approaches

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to improve the production of a specific substance. For rhodotorulic acid, this focuses on manipulating the genes and enzymes directly involved in its biosynthesis.

The this compound biosynthetic pathway involves several key enzymatic steps. Two of the most critical are the N-hydroxylation of L-ornithine and the subsequent N-acetylation of the hydroxylated intermediate. The enzymes catalyzing these reactions, L-ornithine N5-oxygenase and N5-hydroxy-L-ornithine:acetyl-CoA N5-transacetylase, respectively, are prime targets for overexpression. mdpi.com Increasing the cellular concentration of these enzymes can overcome potential rate-limiting steps in the pathway, leading to a more efficient conversion of precursors into the final product. N-acetyltransferase activity, for instance, has been reported in the this compound biosynthetic pathway in Rhodotorula pilimanae. mdpi.com

| Enzyme | Function in this compound Biosynthesis | Potential Engineering Strategy | Expected Outcome |

| L-ornithine N5-oxygenase | Catalyzes the first committed step: the N-hydroxylation of L-ornithine to form N5-hydroxy-L-ornithine. | Overexpression of the encoding gene (a sidA homolog). | Increased flux into the siderophore pathway. |

| N5-hydroxy-L-ornithine:acetyl-CoA N5-transacetylase | Catalyzes the acetylation of N5-hydroxy-L-ornithine to form N5-acetyl-N5-hydroxy-L-ornithine. | Overexpression of the encoding gene. | Enhanced conversion of the pathway intermediate. |

| Non-Ribosomal Peptide Synthetase (NRPS) | Dimerizes two molecules of N5-acetyl-N5-hydroxy-L-ornithine to form the final cyclic dipeptide structure. | Overexpression of the NRPS gene. | Increased final assembly of this compound. |

Systems Biology and Omics-Guided Strategies

Systems biology provides a holistic view of the complex interactions within a cell. By integrating various "omics" data, such as genomics, transcriptomics, and metabolomics, researchers can identify novel targets for strain improvement that might not be apparent from a simple pathway-centric view.

This compound is a siderophore, and its production is naturally induced under conditions of iron limitation. Transcriptional analysis (e.g., RNA-Seq) of Rhodotorula cells grown in iron-deficient versus iron-replete media can reveal the full suite of genes that are upregulated to facilitate iron acquisition. This includes not only the core biosynthetic genes for this compound but also genes encoding for precursor supply pathways, efflux pumps for siderophore secretion, and regulatory proteins that control the entire process. For example, in other yeasts, iron deprivation is known to trigger the upregulation of genes involved in the uptake of siderophore-bound iron. plos.org Identifying these co-regulated genes provides a set of validated targets for coordinated overexpression to further boost production.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells and tissues. By comparing the metabolite profiles of Rhodotorula strains under high-producing (iron-deficient) and low-producing (iron-sufficient) conditions, researchers can identify key intermediates and potential bottlenecks in the this compound pathway. nih.govresearchgate.net For instance, an accumulation of an early pathway intermediate like N5-hydroxy-L-ornithine coupled with low levels of the final product would suggest that the subsequent N-acetyltransferase or the final dimerization step is rate-limiting. This information allows for more targeted and effective metabolic engineering efforts. Untargeted metabolomics has been successfully applied to Rhodotorula mucilaginosa to explore its biosynthetic potential for other natural products. nih.gov

The genes responsible for the biosynthesis of secondary metabolites like siderophores are often physically clustered together in the genome, forming a biosynthetic gene cluster (BGC). This compound is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS), which is a large, modular enzyme that assembles the molecule from two units of N5-acetyl-N5-hydroxy-L-ornithine. mdpi.commdpi.com Genomic analyses of several Rhodotorula species have revealed the presence of a conserved NRPS gene cluster. nih.gov A study of Rhodotorula mucilaginosa identified one NRPS BGC, a finding consistent across other analyzed Rhodotorula strains. nih.gov Based on characterized siderophore BGCs in other fungi, this cluster in Rhodotorula is predicted to contain the core NRPS gene alongside genes for the necessary tailoring enzymes, such as the L-ornithine N5-oxygenase and the N-acetyltransferase. oup.com The identification and characterization of this complete BGC is a critical step, as it enables the entire pathway to be engineered as a single unit or transferred to a different, potentially more robust, microbial host for heterologous expression. mdpi.com

| Component | Predicted Function | Genomic Context |

| Non-Ribosomal Peptide Synthetase (NRPS) | Core enzyme responsible for the dimerization of two N5-acetyl-N5-hydroxy-L-ornithine molecules. | A conserved NRPS gene cluster has been identified in the genomes of various Rhodotorula species. nih.gov |

| L-ornithine N5-oxygenase | Tailoring enzyme for the initial hydroxylation of the L-ornithine precursor. | Expected to be located within or near the NRPS gene cluster, similar to other fungal siderophore BGCs. oup.com |

| N-acetyltransferase | Tailoring enzyme for the acetylation of the hydroxylated intermediate. | Expected to be co-located with the other biosynthetic genes within the BGC. oup.com |

| Transporter Proteins | Involved in the secretion of this compound out of the cell. | May be part of the BGC or located elsewhere in the genome but co-regulated with the biosynthetic genes. |

Rational Design of Producer Strains

Enhancing Secretion and Extracellular Accumulation

A primary goal in engineering microbial cell factories for this compound is to maximize its secretion into the culture medium, which simplifies downstream processing and reduces potential toxicity from intracellular accumulation. Strategies are centered on manipulating regulatory genes that control its biosynthesis and identifying and overexpressing specific transporter proteins responsible for its export.

Deregulation of Iron-Responsive Genetic Networks

This compound is a siderophore, a class of molecules produced under iron-limiting conditions to scavenge iron from the environment. nih.govbirmingham.ac.ukcambridge.org Its biosynthesis is tightly regulated by the intracellular concentration of iron. In many fungal species, this regulation is mediated by a GATA-type transcription factor known as SreA (or homologs), which represses the expression of genes involved in siderophore biosynthesis and iron uptake when iron is abundant. mdpi.com

A key rational design strategy, therefore, is the targeted deletion or disruption of the sreA gene. By removing this transcriptional repressor, the biosynthetic pathway for this compound can be constitutively active, uncoupling production from the need for strict iron starvation in the culture medium. This modification forces the cell to continuously produce and secrete the siderophore, leading to significantly higher extracellular titers. Research in analogous fungal systems has validated this approach, demonstrating substantial increases in siderophore production upon the deletion of sreA. mdpi.com For instance, deletion of the sreA gene in Talaromyces marneffei resulted in a nearly 20-fold increase in siderophore production compared to the wild-type strain. mdpi.com

Table 1: Effect of sreA Gene Deletion on Siderophore Production in Fungi (Illustrative Data)

| Organism | Genetic Modification | Condition | Fold Increase in Siderophore Production | Reference |

| Talaromyces marneffei | ΔsreA | Iron-replete medium | ~20 | mdpi.com |

| Alternaria alternata | ΔsreA | Iron-replete medium | Significant overproduction | mdpi.com |

| Aspergillus fumigatus | ΔsreA | Iron-replete medium | Enhanced accumulation | mdpi.com |

This table illustrates the effectiveness of the sreA deletion strategy in other siderophore-producing fungi, a principle directly applicable to the rational design of this compound-producing Rhodotorula strains.

Identification and Overexpression of Efflux Pumps

Engineering for Specific Environmental or Industrial Applications

Beyond enhancing production titers, rational strain design aims to adapt the producer organism to the harsh conditions often encountered in industrial bioprocesses and to tailor its capabilities for specific environmental roles. Rhodotorula species are naturally robust, but targeted engineering can further enhance their performance. nih.gov

Improving Tolerance to Industrial Feedstocks

Industrial biotechnology increasingly relies on non-food, lignocellulosic biomass (e.g., agricultural residues) as a cheap and sustainable carbon source. However, the hydrolysis of this biomass releases not only simple sugars but also various inhibitory compounds like furfural (B47365), 5-hydroxymethylfurfural (B1680220) (HMF), and acetic acid. These compounds can severely impede microbial growth and productivity.

Rational engineering of Rhodotorula strains for this compound production from such feedstocks involves enhancing their tolerance to these inhibitors. This can be achieved by overexpressing genes encoding detoxifying enzymes, such as reductases that convert furfural and HMF into less toxic alcohols, or by modifying transport systems to actively pump inhibitors out of the cell. The oleaginous yeast Rhodotorula toruloides has already been successfully engineered to produce other bioproducts, such as 3-hydroxypropionic acid and alkanes, from lignocellulosic hydrolysates, demonstrating the feasibility of this approach. nih.govnih.gov

Table 2: Engineering Rhodotorula for Enhanced Performance in Industrial Conditions

| Target Application | Engineering Strategy | Desired Outcome | Reference |

| Use of Lignocellulosic Hydrolysate | Overexpression of genes for inhibitor detoxification (e.g., reductases) | Enhanced growth and productivity in the presence of furfural, HMF, and acetic acid. | nih.govnih.gov |

| pH Tolerance | Modification of proton pumps and membrane composition | Robust growth and production in a wider range of pH conditions (e.g., acidic pH of hydrolysates). | mdpi.com |